(3-Methoxypropyl)(methyl)amine
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Overview
Description
Mechanism of Action
- MPA undergoes thermal decomposition under certain conditions. At elevated temperatures (e.g., 280°C), the hydrolysis of the ether bond initiates the decomposition process. Subsequent bond cleavage of C-N and/or C-C occurs .
- At lower temperatures (e.g., 70°C), hydrogen abstraction by an oxygen molecule serves as the initiation reaction. MPA radicals and HO2 or C1 compounds propagate a chain reaction, resulting in a relatively high yield of propionate .
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Methoxypropyl)(methyl)amine can be synthesized through the reaction of 3-methoxypropylamine with methyl iodide under basic conditions. The reaction typically involves the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the methylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow process where 3-methoxypropylamine is reacted with methyl chloride in the presence of a catalyst. This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
(3-Methoxypropyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a building block in the synthesis of pharmaceuticals.
Industry: It is employed in the production of corrosion inhibitors, surfactants, and other specialty chemicals
Comparison with Similar Compounds
3-Methoxypropylamine: Similar in structure but lacks the methyl group on the nitrogen atom.
2-Methoxyethylamine: Contains a methoxy group but differs in the position of the amine group.
N-Methylpropylamine: Similar in having a methyl group on the nitrogen but lacks the methoxy group
Uniqueness: (3-Methoxypropyl)(methyl)amine is unique due to the presence of both a methoxy group and a methyl group on the nitrogen atom. This dual functionality enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-methoxy-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-6-4-3-5-7-2/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJELPNLGHMWKQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502056 |
Source
|
Record name | 3-Methoxy-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55612-03-8 |
Source
|
Record name | 3-Methoxy-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methoxypropyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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